molecular formula C16H14N2 B12048846 N-(4-methylphenyl)quinolin-4-amine

N-(4-methylphenyl)quinolin-4-amine

Cat. No.: B12048846
M. Wt: 234.29 g/mol
InChI Key: SROJXUIEUGMDRM-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)quinolin-4-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, has a quinoline core with a 4-methylphenyl group attached to the nitrogen atom at the 4-position, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)quinolin-4-amine can be achieved through various methods. One common approach involves the reaction of 4-chloroquinoline with 4-methylaniline under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated to reflux, allowing the nucleophilic substitution to occur, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-(4-methylphenyl)quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-methylphenyl)quinolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)quinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Uniqueness: N-(4-methylphenyl)quinolin-4-amine is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural modification can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(4-methylphenyl)quinolin-4-amine

InChI

InChI=1S/C16H14N2/c1-12-6-8-13(9-7-12)18-16-10-11-17-15-5-3-2-4-14(15)16/h2-11H,1H3,(H,17,18)

InChI Key

SROJXUIEUGMDRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=NC3=CC=CC=C32

Origin of Product

United States

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